(4R,7S,10R,13S,16R,19R,22S,25R,28S,31R,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-13,28-dibenzyl-6,9,12,15,18,21,24,27,30,33,36-undecahydroxy-10,16-bis(1-hydroxyethyl)-31-(2-hydroxy-2-iminoethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-25-(pyrazin-2-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriaconta-5,8,11,14,17,20,23,26,29,32,35-undecaene-4-carboxylic acid
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Overview
Description
Pyz7-D-Trp8-SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is designed to enhance the stability and binding affinity of somatostatin by incorporating non-natural amino acids, such as pyrazinylalanine and D-tryptophan, at specific positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyz7-D-Trp8-SRIF involves the replacement of phenylalanine residues at positions 6, 7, and 11 of somatostatin-14 with L-pyrazinylalanine. The incorporation of D-tryptophan at position 8 further stabilizes the peptide. The synthetic route typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry .
Fmoc Protection and Deprotection: The amino acids are protected with Fmoc groups, which are removed using piperidine.
Coupling Reactions: The amino acids are sequentially coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Cleavage and Purification: The completed peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA (trifluoroacetic acid), water, and scavengers) and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of Pyz7-D-Trp8-SRIF follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Pyz7-D-Trp8-SRIF undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: The pyrazinylalanine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Kynurenine derivatives.
Reduction: Free thiols.
Substitution: Substituted pyrazinylalanine derivatives.
Scientific Research Applications
Pyz7-D-Trp8-SRIF has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in regulating endocrine functions and neurotransmission.
Medicine: Explored for its potential therapeutic applications in treating endocrine disorders and tumors.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Pyz7-D-Trp8-SRIF exerts its effects by binding to somatostatin receptors (SSTR1-5), which are G-protein-coupled receptors. The binding inhibits adenylyl cyclase activity, reducing cyclic AMP levels and modulating various signaling pathways. This leads to the inhibition of hormone secretion, cell proliferation, and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Octreotide: A somatostatin analog with a longer half-life and higher receptor selectivity.
Lanreotide: Another somatostatin analog used for similar therapeutic purposes.
Pasireotide: A multi-receptor-targeting somatostatin analog with broader clinical applications
Uniqueness
Pyz7-D-Trp8-SRIF is unique due to the incorporation of pyrazinylalanine and D-tryptophan, which enhance its stability and binding affinity compared to other somatostatin analogs. This makes it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C74H102N20O19S2 |
---|---|
Molecular Weight |
1639.9 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19R,22S,25R,28S,31R,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-13,28-dibenzyl-6,9,12,15,18,21,24,27,30,33,36-undecahydroxy-10,16-bis(1-hydroxyethyl)-31-(2-hydroxy-2-iminoethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-25-(pyrazin-2-ylmethyl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriaconta-5,8,11,14,17,20,23,26,29,32,35-undecaene-4-carboxylic acid |
InChI |
InChI=1S/C74H102N20O19S2/c1-39(77)62(100)82-35-59(99)83-56-37-114-115-38-57(74(112)113)92-70(108)55(36-95)91-73(111)61(41(3)97)94-69(107)51(29-43-18-8-5-9-19-43)90-72(110)60(40(2)96)93-64(102)49(23-13-15-25-76)84-66(104)52(30-44-33-81-47-21-11-10-20-46(44)47)87-67(105)53(31-45-34-79-26-27-80-45)88-65(103)50(28-42-16-6-4-7-17-42)86-68(106)54(32-58(78)98)89-63(101)48(85-71(56)109)22-12-14-24-75/h4-11,16-21,26-27,33-34,39-41,48-57,60-61,81,95-97H,12-15,22-25,28-32,35-38,75-77H2,1-3H3,(H2,78,98)(H,82,100)(H,83,99)(H,84,104)(H,85,109)(H,86,106)(H,87,105)(H,88,103)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t39-,40?,41?,48-,49+,50-,51-,52-,53+,54+,55-,56-,57-,60+,61+/m0/s1 |
InChI Key |
BUGNDGJWDYBQHT-BKUMYXSWSA-N |
Isomeric SMILES |
C[C@@H](C(=NCC(=N[C@H]1CSSC[C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C([C@H](N=C([C@@H](N=C1O)CCCCN)O)CC(=N)O)O)CC2=CC=CC=C2)O)CC3=NC=CN=C3)O)CC4=CNC5=CC=CC=C54)O)CCCCN)O)C(C)O)O)CC6=CC=CC=C6)O)C(C)O)O)CO)O)C(=O)O)O)O)N |
Canonical SMILES |
CC(C1C(=NC(C(=NC(C(=NC(C(=NC(CSSCC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=N1)O)CCCCN)O)CC2=CNC3=CC=CC=C32)O)CC4=NC=CN=C4)O)CC5=CC=CC=C5)O)CC(=N)O)O)CCCCN)O)N=C(CN=C(C(C)N)O)O)C(=O)O)O)CO)O)C(C)O)O)CC6=CC=CC=C6)O)O |
Origin of Product |
United States |
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